![molecular formula C22H20BrN3O2 B2894869 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one CAS No. 2097920-09-5](/img/structure/B2894869.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
- Research Focus : Development of photoluminescent materials using similar pyrrolo[3,4-c]pyrrole (DPP) derivatives.
- Key Findings : These materials exhibit strong photoluminescence and have potential electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Antimicrobial Activity
- Research Focus : Evaluation of antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally related.
- Key Findings : Some compounds showed promising antibacterial activity against specific bacterial strains, making them good starting points for the development of new antimycobacterial agents (Nural et al., 2018).
Electro-Optic Materials
- Research Focus : Synthesis of heterocycle-based derivatives for use in electro-optic materials.
- Key Findings : The synthesized materials demonstrated potential for application in nonlinear optical/electro-optic multilayers, showing promising physicochemical characteristics (Facchetti et al., 2003).
Palladium-Catalyzed Reactions
- Research Focus : Investigating the reactions of 5-bromopyrimidine with various catalysts and analyzing the reaction products.
- Key Findings : Different reaction pathways were optimized, leading to potential applications in the synthesis of pyrimidine derivatives (Verbitskiy et al., 2013).
Conducting Polymers
- Research Focus : Development of conducting polymers from low oxidation potential monomers based on pyrrole.
- Key Findings : The study synthesized polymers with low oxidation potentials, indicating stability and potential use in electronics (Sotzing et al., 1996).
Luminescent Lanthanide Compounds
- Research Focus : Synthesis and investigation of luminescent lanthanide compounds for biological sensing.
- Key Findings : The compounds showed interesting thermal and photochemical spin-state transitions, useful for sensing applications (Halcrow, 2005).
Wirkmechanismus
Target of Action
The primary target of the compound “1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one” is currently unknown. The compound contains a bromopyrimidinyl group , which is a common motif in many bioactive compounds and drugs, suggesting it may interact with a variety of biological targets.
Mode of Action
Bromopyrimidines are known to interact with various biological targets through hydrogen bonding and pi-stacking interactions . The bromine atom can also undergo nucleophilic substitution reactions, potentially leading to covalent modifications of target proteins .
Biochemical Pathways
Given the presence of a bromopyrimidinyl group, it is plausible that it may interfere with pyrimidine metabolism or DNA synthesis, as pyrimidines are integral components of nucleic acids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of the bromine atom may be influenced by the pH of the environment . Additionally, the compound’s stability and solubility could be affected by temperature and the presence of other solutes.
Eigenschaften
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRDVPMFIODCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894789.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2894791.png)
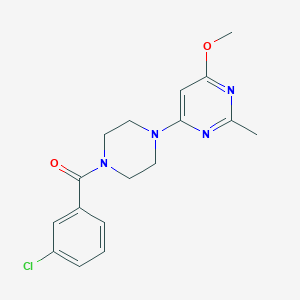
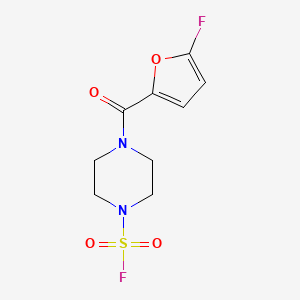
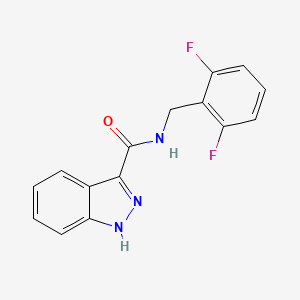

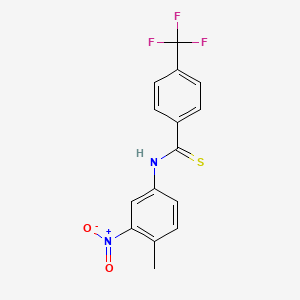
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)
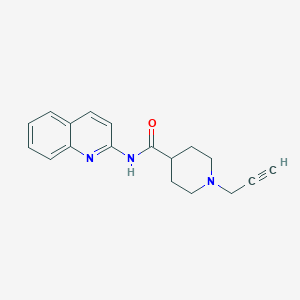
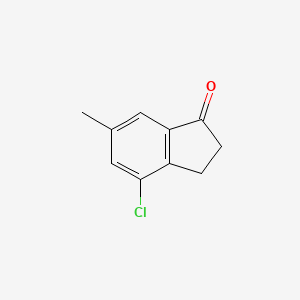
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)